molecular formula C9H16O2 B2884983 [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol CAS No. 2013194-26-6

[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol

Cat. No. B2884983
M. Wt: 156.225
InChI Key: XITAXMBSLQZMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a versatile chemical compound used in scientific research. It has a molecular weight of 142.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is (1-(methoxymethyl)cyclopent-3-en-1-yl)methanol . The InChI code is 1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Methanol as a Probe and Reactant in Surface Chemistry

Methanol is employed to study the surface sites of metal oxide catalysts, such as ceria nanocrystals, by probing the nature of surface sites through adsorption and desorption processes. This approach helps in understanding the distribution of methoxy species on different surfaces, which is crucial for applications in catalysis and material science (Wu et al., 2012).

Catalytic Synthesis and Transformations

Palladium-catalyzed processes utilize methanol for the synthesis of complex organic compounds, such as 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting methanol's role in facilitating oxidative cyclization and methoxycarbonylation reactions in organic synthesis (Gabriele et al., 2000).

Utilization in Organic Synthesis

Methanol serves as a cost-effective reagent and sustainable feedstock for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing its importance in the synthesis of value-added chemicals, pharmaceuticals, and materials. This underscores methanol's versatility in methylation, methoxylation, and oxidative methyl ester formation reactions (Natte et al., 2017).

Methanol in Hydrogen Source and Transfer Hydrogenation

Methanol is highlighted as a safe, economic, and efficient hydrogen source in transfer hydrogenation reactions. It facilitates the chemoselective hydrogenation of α,β-unsaturated ketones, showcasing methanol's role in sustainable and green chemistry applications (Aboo et al., 2019).

Impact on Lipid Dynamics

The influence of methanol on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, is studied to understand methanol's effects on biological membranes. This research has implications for the study of transmembrane proteins/peptides and lipid scrambling, which are vital for cell survival and protein reconstitution (Nguyen et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H317, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

[1-(2-methoxyethyl)cyclopent-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h2-3,10H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITAXMBSLQZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol

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